Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride
Overview
Description
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using oxidizing agents such as m-chloroperbenzoic acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, ether, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines, which are investigated for their potential in treating proliferative disorders and as Janus kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the photochemical synthesis of tricyclic aziridines.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of diethyl pyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: A structurally similar compound used in similar applications but with different reactivity and properties.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Another related compound with distinct chemical behavior and applications.
Uniqueness
Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in medicinal chemistry make it a valuable compound in scientific research .
Properties
IUPAC Name |
diethyl pyrrolidine-2,5-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFBLCQRNNJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676498 | |
Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90979-49-0 | |
Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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